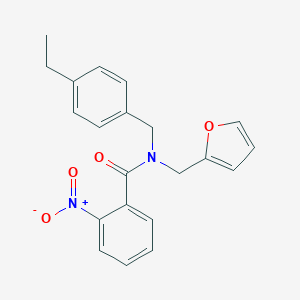![molecular formula C14H15F3N4OS B363556 4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 691371-12-7](/img/structure/B363556.png)
4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The trifluoromethyl group and the hydrosulfide group attached to the triazole ring could potentially give this compound unique properties, but without specific research or data, it’s hard to say what those might be.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a 1,2,4-triazole ring with a trifluoromethyl group, a butoxybenzylidene group, and a hydrosulfide group attached. The exact structure and the positions of these groups on the ring would depend on the specifics of the synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, density, and reactivity. Without specific data or research on this compound, it’s not possible to provide an analysis of its physical and chemical properties.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or research, it’s not possible to provide information on the safety and hazards of this compound.
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and reactivity. Compounds containing a 1,2,4-triazole ring, a trifluoromethyl group, or a hydrosulfide group have been studied for various applications, including in pharmaceuticals and materials science .
properties
IUPAC Name |
4-[(E)-(2-butoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-2-3-8-22-11-7-5-4-6-10(11)9-18-21-12(14(15,16)17)19-20-13(21)23/h4-7,9H,2-3,8H2,1H3,(H,20,23)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAPSVSPCYYWST-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-bromo-2-propenyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B363477.png)



![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363487.png)

![Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B363493.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B363494.png)
![1'-methyl-2-[2-(morpholin-4-yl)ethyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B363498.png)
![4-[(3-methoxy-4-propoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B363502.png)


![1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B363514.png)
